Desoximetasone

Catalog No.
S525727
CAS No.
382-67-2
M.F
C22H29FO4
M. Wt
376.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desoximetasone

CAS Number

382-67-2

Product Name

Desoximetasone

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29FO4

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1

InChI Key

VWVSBHGCDBMOOT-IIEHVVJPSA-N

SMILES

Array

solubility

3.10e-02 g/L

Synonyms

17 Desoxymethasone, 17-Desoxymethasone, A 41304, A-41304, A41304, Deoxydexamethasone, Desoxi, Desoximetasone, Desoxymethasone, Flubason, Ibaril, Stiedex, Topicort, Topicorte, Topisolon

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C

The exact mass of the compound Desoximetasone is 376.20499 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Inflammatory Agents. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Desoximetasone (CAS 382-67-2) is a highly potent, synthetic fluorinated glucocorticoid primarily utilized as an active pharmaceutical ingredient (API) in topical dermatological formulations. Structurally, it is the 17-deoxy analog of dexamethasone (9-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione). This specific structural modification—the absence of the C-17 hydroxyl group—significantly alters its physicochemical profile, enhancing its lipophilicity compared to its parent compound [1]. In industrial and clinical applications, desoximetasone is valued for its strong anti-inflammatory, antipruritic, and vasoconstrictive properties, typically classifying it as a medium-to-high potency (Class II or III) corticosteroid depending on the vehicle [2]. Its solubility profile in organic solvents (e.g., ~30 mg/mL in DMSO) and its high affinity for the glucocorticoid receptor make it a highly processable and effective API for emollient creams, gels, and fatty ointments.

Substituting desoximetasone with other common corticosteroids, such as dexamethasone or hydrocortisone, fundamentally alters formulation compatibility and skin penetration kinetics. The absence of the C-17 hydroxyl group makes desoximetasone significantly more lipophilic than dexamethasone [1]. This increased lipophilicity allows it to partition more effectively into the lipid-rich stratum corneum without requiring high concentrations of aggressive penetration enhancers, such as propylene glycol or complex emulsifiers, which can disrupt the skin lipid bilayer and cause irritation [2]. Furthermore, in standardized vasoconstrictor assays, desoximetasone demonstrates a potency that vastly outperforms hydrocortisone and matches standard betamethasone derivatives [3]. Consequently, substituting desoximetasone with a more hydrophilic or lower-potency analog would either severely compromise clinical efficacy or necessitate a complete, costly reformulation of the delivery vehicle to force adequate dermal absorption.

Structural Lipophilicity and Vehicle Flexibility vs. Dexamethasone

Desoximetasone differs from dexamethasone solely by the absence of a hydroxyl group at the C-17 position. This specific structural modification significantly increases the molecule's lipophilicity compared to the parent compound[1]. As a result, desoximetasone achieves high solubility in organic solvents and lipid bases (e.g., ~30 mg/mL in DMSO, ~25 mg/mL in DMF). This allows it to be formulated effectively in fatty ointments and emollient creams without the strict reliance on high concentrations of barrier-disrupting penetration enhancers (like propylene glycol) that are often required to drive more hydrophilic steroids through the stratum corneum [2].

Evidence DimensionStructural Lipophilicity and Formulation Compatibility
Target Compound DataDesoximetasone (C-17 deoxygenated, highly lipophilic, soluble in lipid bases without harsh enhancers)
Comparator Or BaselineDexamethasone (C-17 hydroxylated, more hydrophilic)
Quantified DifferenceAbsence of C-17 OH increases lipophilicity, enabling formulation in emollient bases with reduced surfactant/enhancer loads.
ConditionsPhysicochemical structure-activity relationship (SAR) and topical vehicle formulation.

Formulators can create highly effective, less irritating topical products by leveraging desoximetasone's inherent lipophilicity to reduce the need for skin-disrupting penetration enhancers.

Vasoconstrictor Assay Performance vs. Standard Corticosteroids

In standardized human vasoconstrictor assays (blanching assays)—the primary clinical proxy for topical corticosteroid potency—desoximetasone formulations demonstrate high efficacy. A clinical comparison showed that desoximetasone 0.25% (ointment and fatty ointment) exhibited a vasoconstrictive potential that was non-inferior to betamethasone 0.05% fatty ointment, while significantly outperforming hydrocortisone 1.0%, which showed no clear-cut vasoconstrictive effect under the same conditions [1].

Evidence DimensionVasoconstrictive blanching response
Target Compound DataDesoximetasone 0.25% (Clear blanching, high potency)
Comparator Or BaselineHydrocortisone 1.0% (No clear-cut effect) and Betamethasone 0.05% (Similar clear blanching)
Quantified DifferenceDesoximetasone 0.25% is non-inferior to Betamethasone 0.05% and vastly superior to Hydrocortisone 1.0%.
ConditionsHuman vasoconstrictor (blanching) assay using chromametric measurements.

Procurement teams selecting APIs for medium-to-high potency topical dermatologicals can rely on desoximetasone to deliver equivalent or superior clinical blanching compared to standard betamethasone derivatives.

Maintained High-Affinity Glucocorticoid Receptor (GR) Agonism

Despite the removal of the C-17 hydroxyl group to enhance lipophilicity, desoximetasone retains exceptionally high binding affinity for the glucocorticoid receptor (GR). Pharmacological profiling indicates that desoximetasone acts as a potent GR agonist with a pKi of approximately 8.9 (Ki ~ 1.17 nM) [1]. This high intrinsic receptor affinity ensures that once the molecule partitions through the stratum corneum, it effectively translocates to the nucleus to modulate the transcription of inflammatory and anti-inflammatory genes.

Evidence DimensionGlucocorticoid Receptor (GR) Binding Affinity
Target Compound DataDesoximetasone (pKi ~ 8.9 / Ki ~ 1.17 nM)
Comparator Or BaselineStandard GR agonists (Typical nanomolar Ki range)
Quantified DifferenceDemonstrates potent nanomolar affinity (Ki ~ 1.17 nM) maintaining target engagement despite lipophilic structural modifications.
ConditionsIn vitro glucocorticoid receptor binding assay.

Researchers and formulators are assured that the structural modifications enhancing skin penetration do not compromise the fundamental receptor-level potency of the API.

Degradation Pathway Predictability vs. 17-Hydroxylated Steroids

The chemical stability of corticosteroids in formulations is highly dependent on their substitution patterns. Research into corticosteroid degradation in aqueous and non-aqueous environments (like propylene glycol) shows that 17-deoxy steroids, such as desoximetasone, undergo specific degradation pathways (e.g., forming 21-aldehydes via oxidation) that differ from those with a 17-hydroxyl group (like hydrocortisone) [1]. Hydrocortisone generally exhibits faster degradation and forms a wider range of degradation products [1]. Understanding this specific profile allows for targeted stabilization strategies, such as controlling trace transition metals (which catalyze oxidation) and optimizing the vehicle.

Evidence DimensionDegradation complexity and rate
Target Compound DataDesoximetasone (Specific oxidative pathway to 21-aldehydes)
Comparator Or BaselineHydrocortisone (Wider range of degradation products and generally faster degradation)
Quantified DifferenceDesoximetasone exhibits a narrower, more predictable degradation profile compared to the broader degradation spectrum of 17-hydroxylated hydrocortisone.
ConditionsStability testing in water and propylene glycol under stress conditions (e.g., trace metals, oxidation).

Quality control and formulation scientists can design more stable shelf-life profiles for desoximetasone by specifically mitigating its known oxidative pathways, avoiding the broader instability seen with older, 17-hydroxylated steroids.

High-Potency Emollient Formulations for Severe Dermatoses

Due to its enhanced lipophilicity (arising from the C-17 deoxygenation) and high solubility in lipid bases, desoximetasone is the ideal API for formulating water-in-oil emulsions or fatty ointments. It is particularly suited for treating severe inflammatory dermatoses (like psoriasis or severe eczema) where effective stratum corneum penetration is required without excessive reliance on irritating solvents like propylene glycol [1].

Glucocorticoid Receptor (GR) Signaling Research Models

With a confirmed high binding affinity (Ki ~ 1.17 nM), desoximetasone is utilized as a potent, lipophilic GR agonist in in vitro and in vivo models studying gene transcription, anti-inflammatory pathways, and epidermal cell proliferation. Its structural difference from dexamethasone allows researchers to isolate the effects of lipophilicity on cellular uptake and receptor engagement [2].

Comparative Vasoconstrictor Assays and Delivery System Benchmarking

Because desoximetasone 0.25% reliably demonstrates non-inferior blanching to betamethasone 0.05%, it serves as an excellent Class II/III clinical benchmark in dermatological research. Formulators use it as a standard reference API when evaluating the topical bioavailability and penetration enhancement of novel vehicle delivery systems, such as liposomes or microemulsions[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

376.20498756 Da

Monoisotopic Mass

376.20498756 Da

Heavy Atom Count

27

LogP

2.35
2.35 (LogP)
2.3

Appearance

Solid powder

Melting Point

217 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4E07GXB7AU

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (93.02%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (93.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.02%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (90.7%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.
FDA Label

Drug Classes

Breast Feeding; Lactation; Corticosteroids, Topical; Glucocorticoids; Anti-Inflammatory Agents

Pharmacology

Like other topical corticosteroids, desoximetasone has anti-inflammatory, antipruritic, and vasoconstrictive properties. Once absorbed through the skin, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids. Desoximetasone is a potent topical corticosteroid that should not be used with occlusive dressings. It is recommended that treatment should be limited to 2 consecutive weeks and therapy should be discontinued when adequate results have been achieved.
Desoximetasone is a synthetic glucocorticoid receptor agonist with metabolic, anti-inflammatory and immunosuppressive activity. Desoximetasone activates specific intracellular receptors, which bind to distinct sites on DNA to modify gene transcription. This results in an induction of the synthesis of anti-inflammatory proteins and suppression of the synthesis of inflammatory mediators. This leads to an overall reduction in chronic inflammation and autoimmune reactions. Desoximetasone is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.

MeSH Pharmacological Classification

Anti-Inflammatory Agents

ATC Code

D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC03 - Desoximetasone
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07X - Corticosteroids, other combinations
D07XC - Corticosteroids, potent, other combinations
D07XC02 - Desoximetasone

Mechanism of Action

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. This is achieved first by the drug binding to the glucocorticoid receptors which then translocates into the nucleus and binds to DNA causing various activations and repressions of genes. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

382-67-2

Absorption Distribution and Excretion

Topical corticosteroids can be absorbed from intact healthy skin. The extent of percutaneous absorption of topical corticosteroids is determined by many factors, including the vehicle and the integrity of the epidermal barrier. Occlusion, inflammation and/or other disease processes in the skin may also increase percutaneous absorption.
Corticosteroids are bound to plasma proteins in varying degrees, are metabolized primarily in the liver and excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile.Pharmacokinetic studies in men with Desoximetasone Cream USP, 0.25% with tagged desoximetasone showed a total of 5.2% ± 2.9% excretion in urine (4.1% ± 2.3%) and feces (1.1% ± 0.6%)

Metabolism Metabolites

Metabolized, primarily in the liver, and then excreted by the kidneys.

Wikipedia

Desoximetasone

Biological Half Life

The half-life of the material was 15 ± 2 hours (for urine) and 17 ± 2 hours (for feces) between the third and fifth trial day.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Last modified: 08-15-2023
1: Keegan BR. Desoximetasone 0.25% Spray for the Relief of Scaling in Adults With Plaque Psoriasis. J Drugs Dermatol. 2015 Aug;14(8):835-40. PubMed PMID: 26267727.
2: Kircik L, Lebwohl MG, Del Rosso JQ, Bagel J, Stein Gold L, Weiss JS. Clinical study results of desoximetasone spray, 0.25% in moderate to severe plaque psoriasis. J Drugs Dermatol. 2013 Dec;12(12):1404-10. PubMed PMID: 24301242.
3: Stojković T, Binić I, Tiodorović J. [Evaluation of effect of local administration of desoximetasone and ditranol in psoriatic lesion byapplying 20 MHz ultrasound]. Med Pregl. 2012 Sep-Oct;65(9-10):368-72. Serbian. PubMed PMID: 23214328.
4: Borelli C, Gassmueller J, Fluhr JW, Nietsch KH, Schinzel S, Korting HC. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay. Skin Pharmacol Physiol. 2008;21(3):181-7. doi: 10.1159/000131082. Epub 2008 Jun 3. PubMed PMID: 18523415.
5: Hebert AA, Koo J, Fowler J, Berman B, Rosenberg C, Levitt J. Desoximetasone 0.25% and tacrolimus 0.1% ointments versus tacrolimus alone in the treatment of atopic dermatitis. Cutis. 2006 Nov;78(5):357-63. PubMed PMID: 17186796.
6: Donovan JC, Dekoven JG. Cross-reactions to desoximetasone and mometasone furoate in a patient with multiple topical corticosteroid allergies. Dermatitis. 2006 Sep;17(3):147-51. PubMed PMID: 16956468.
7: Levitt J, Feldman T, Riss I, Leung OT. Compatibility of desoximetasone and tacrolimus. J Drugs Dermatol. 2003 Dec;2(6):640-2. PubMed PMID: 14711143.
8: Charuwichitratana S, Wattanakrai P, Tanrattanakorn S. Randomized double-blind placebo-controlled trial in the treatment of alopecia areata with 0.25% desoximetasone cream. Arch Dermatol. 2000 Oct;136(10):1276-7. PubMed PMID: 11030789.
9: Vladimirov S, Cudina O, Agbaba D, Jovanović M, Zivanov-Stakić D. Spectrophotometric determination of desoximetasone in ointment using 1,4-dihydrazinophthalazine. J Pharm Biomed Anal. 1996 Jun;14(8-10):947-50. PubMed PMID: 8817999.
10: Stierstorfer MB, Baughman RD. Photosensitivity to desoximetasone emollient cream. Arch Dermatol. 1988 Dec;124(12):1870-1. PubMed PMID: 3190264.

Explore Compound Types